molecular formula C14H22N2O B5096323 3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile

3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile

Cat. No.: B5096323
M. Wt: 234.34 g/mol
InChI Key: FEDWZXJVOKDFNG-UHFFFAOYSA-N
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Description

3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is a complex organic compound that features a piperidine ring, an alkyne group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected piperidine intermediate. This intermediate is then deprotected and subjected to further reactions to introduce the alkyne and nitrile groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The alkyne and nitrile groups can participate in covalent bonding with biological molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is unique due to its combination of a piperidine ring, an alkyne group, and a nitrile group. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(2,17-13-7-9-15)8-6-12-16-10-4-3-5-11-16/h3-5,7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDWZXJVOKDFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCN1CCCCC1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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